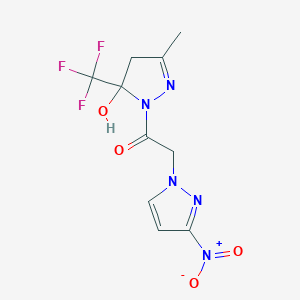![molecular formula C17H17ClN4O2 B279803 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an attractive candidate for drug development and other research applications.
作用機序
The mechanism of action of 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound can induce apoptosis (cell death) in cancer cells, while leaving normal cells unaffected. Additionally, this compound has also been shown to inhibit the production of certain cytokines that are involved in the inflammatory response, suggesting its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent antitumor activity and its potential use in the treatment of inflammatory diseases. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research involving 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include further investigating its potential use in cancer treatment, as well as exploring its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer treatments.
合成法
The synthesis of 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-chloroethylamine hydrochloride with 4-ethoxyphenyl isothiocyanate to form the intermediate compound, which is then reacted with 3-amino-1H-pyrazolo[5,1-c][1,2,4]triazine-4-carboxamide to yield the final product.
科学的研究の応用
The unique chemical structure of 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide makes it an attractive candidate for drug development. It has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, this compound has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
分子式 |
C17H17ClN4O2 |
|---|---|
分子量 |
344.8 g/mol |
IUPAC名 |
6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-2-24-14-5-3-13(4-6-14)20-17(23)15-9-16-19-10-12(7-8-18)11-22(16)21-15/h3-6,9-11H,2,7-8H2,1H3,(H,20,23) |
InChIキー |
LQALFBIHEWNOMP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)

![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
